5,10-Dihydro-5-methylphenazine
Overview
Description
5,10-Dihydro-5-methylphenazine is a chemical compound with the molecular formula C13H12N2 . It is a derivative of phenazine, which is a class of nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of 5,10-Dihydro-5-methylphenazine consists of a phenazine core with a methyl group and two hydrogen atoms attached to the 5 and 10 positions respectively . The average mass of the molecule is 196.248 Da and the monoisotopic mass is 196.100052 Da .Scientific Research Applications
1. Reaction Dynamics with NADH and Oxygen
5,10-Dihydro-5-methylphenazine demonstrates significant reactivity in biochemical contexts. Halaka, Babcock, and Dye (1982) explored its interaction with NADH and oxygen, highlighting its potential as a mediator in enzymatic assays. They found that under anaerobic conditions, NADH reduces 5,10-Dihydro-5-methylphenazine, which can subsequently react with oxygen to form other compounds, including pyocyanine. This suggests its application in studying enzymatic reactions and oxygen interactions in biological systems (Halaka, Babcock, & Dye, 1982).
2. Free Radical Studies
R. Hester and K. Williams (1982) conducted studies on the radical cations of 5,10-dihydrophenazine, including 5,10-Dihydro-5-methylphenazine, using resonance Raman spectroscopy. This research contributes to understanding the behavior of free radicals, which is crucial in various fields like chemistry and material sciences (Hester & Williams, 1982).
3. Photoreaction Studies
Kawata and Niizuma (1992) explored the continuous light illumination and flash photolysis of pyocyanine, leading to the formation of 5,10-dihydro-5-methylphenazine-1-ol. This provides insights into the photoreaction mechanisms of phenazines, which can be applied in photochemistry and photobiology (Kawata & Niizuma, 1992).
4. Microbial Reduction Studies
Research by Hideki and Satoshi (1996) on the formation of 5,10-Dihydrophenazine by Pseudomonas cepacia under low oxygen tensions reveals its microbial reduction properties. This study is significant in understanding microbial processes and their potential applications in biotechnology (Hideki & Satoshi, 1996).
5. Enzymatic Reactions and Biotransformation
Lavaggi et al. (2013) integrated 5,10-Dihydrophenazine derivatives into a laboratory experiment focusing on their biotransformation under different metabolic states. This work is crucial in medicinal chemistry, particularly in understanding drug metabolism and activation mechanisms (Lavaggi et al., 2013).
properties
IUPAC Name |
10-methyl-5H-phenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPNVGKRRGOOMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942071 | |
Record name | 5-Methyl-5,10-dihydrophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10-Dihydro-5-methylphenazine | |
CAS RN |
20057-16-3, 63631-49-2 | |
Record name | 5,10-Dihydro-5-methylphenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020057163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methyl-5H-phenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-5,10-dihydrophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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